molecular formula C10H12O4 B043847 Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate CAS No. 3385-34-0

Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate

Cat. No. B043847
CAS RN: 3385-34-0
M. Wt: 196.2 g/mol
InChI Key: FBPWNVQUVXSXKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate involves various methods, including the reaction of hippuric acid in acetic anhydride with ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates, leading to compounds showing significant bioactivities such as local anesthetic and platelet antiaggregating activities comparable to acetylsalicylic acid (Mosti et al., 1994). Another approach involves the reaction of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate in the presence of sodium hydride in THF, producing diethyl 4-oxo-4H-pyran-2,5-dicarboxylate with good yields (Obydennov et al., 2013).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through various techniques including IR, NMR, MS, and single-crystal X-ray diffraction. For example, ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate has been characterized, highlighting its orthorhombic crystal structure and hydrogen bonding that stabilizes its structure (Xiao-lon, 2015).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including cyclocondensation and Knoevenagel-cyclocondensation, leading to a wide range of derivatives with potential bioactive properties. For instance, novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives have been prepared, showcasing anticipated antihypertensive activity (Kumar & Mashelker, 2006).

Scientific Research Applications

  • Pharmaceutical and Nutraceutical Applications : 4-Ethoxymethylene-2-phenyl-5(4H)-oxazolene, a similar derivative, has been recognized as a promising synthetic tool for the synthesis of 2H-pyran-2-ones and fused pyran-2-ones, with potential applications in pharmaceuticals and nutraceuticals (Kočevar et al., 1992). Additionally, Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives have shown potential antihypertensive activity (Kumar & Mashelker, 2006).

  • Organic Synthesis : The novel compound 2-oxo-5,6-dihydro-2H-pyran-3-carboxylic acid, C22H20O6, with a unique ring structure, indicates potential for use in organic synthesis (Valla et al., 1994). Moreover, Diethyl 4-oxo-4H-pyran-2,5-dicarboxylate has been found to be an efficient method for producing 4-oxo-4H-pyran-2,5-dicarboxylic and 4-oxo-1-phenyl-1,4-dihydropyridine (Obydennov et al., 2013).

  • Medical Applications : Ethyl or methyl 6-substituted 3-(benzoylamino)-2-oxo-2H-pyran-5-carboxylates have exhibited strong local anesthetic activity, platelet antiaggregating activity, and moderate analgesic, anti-inflammatory, and antiarrhythmic activities in rats and mice (Mosti et al., 1994).

  • Industrial Applications : Pyran derivatives have been used to inhibit acid corrosion of mild steel, showing maximum inhibition efficiency at a specific concentration and following the Langmuir adsorption isotherm (Saranya et al., 2020).

properties

IUPAC Name

ethyl 2,4-dimethyl-6-oxopyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-4-13-10(12)9-6(2)5-8(11)14-7(9)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPWNVQUVXSXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=O)C=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187489
Record name Ethyl isodehydracetate
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate

CAS RN

3385-34-0
Record name Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate
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Record name Ethyl isodehydracetate
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Record name Ethyl isodehydroacetate
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Record name Ethyl isodehydracetate
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Record name Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
HL Gingrich, DM Roush… - The Journal of Organic …, 1983 - ACS Publications
Previously,-pyrones have beenused as dienes in cycloaddition reactions with enamines to form adducts that, upon eliminationof carbon dioxide via a cycloreversion reaction and …
Number of citations: 25 pubs.acs.org
AM Maione, A Romeo, CG Casinovi - Steroids, 1989 - Elsevier
Condensation of C 22 and C 21 steroidal aldehydes with ethyl 4,6-dimethyl-2-oxo-2 H -pyran-5-carboxylate 1 in alkaline medium, followed by decarboxylation, provides a simple route …
Number of citations: 3 www.sciencedirect.com
MJ Fehr, G Consiglio, M Scalone… - The Journal of Organic …, 1999 - ACS Publications
Various substituted 2-pyrones have been hydrogenated with high enantioselectivity (up to 97% ee) to the corresponding 5,6-dihydropyrones using cationic ruthenium catalysts …
Number of citations: 83 pubs.acs.org
RA Bartsch, Y Liu, SI Kang, B Son… - The Journal of …, 1983 - ACS Publications
Lipophilic crown ether carboxylic acids havebeen uti-lized for the solvent extractionof alkali and alkaline earth cations from aqueous solutions as well as for the transport of these metals …
Number of citations: 90 pubs.acs.org
L Manicassamy - 2014 - etheses.whiterose.ac.uk
The total synthesis of analogues of withanolide FI, a highly oxygenated C-28 steroidal lactone natural product isolated from the leaves of the plant Withania adpressa is discussed herein…
Number of citations: 4 etheses.whiterose.ac.uk
AMA Al‐Majid, ZA Al‐Othman… - Helvetica Chimica …, 2012 - Wiley Online Library
Various new C 2 ‐symmetric bidentate ligands, bearing phosphorus, nitrogen, and sulfur, were obtained in an efficient manner, starting from (±)‐trans‐3‐methylidenecyclopropane‐1,2‐…
Number of citations: 5 onlinelibrary.wiley.com
RZ Lytvyn, AO Neshchadin, KY Pitkovych, YI Horak… - Tetrahedron …, 2016 - Elsevier
A simple and practical procedure was proposed for the synthesis of 3-arylpyran-2-ones from the reaction of pyran-2-ones and arenediazonium chlorides under Meerwein reaction …
Number of citations: 7 www.sciencedirect.com
JA Funel, S Abele - Angewandte Chemie International Edition, 2013 - Wiley Online Library
The Diels–Alder reaction is one of the most popular transformations for organic chemists to generate molecular complexity efficiently. Surprisingly, little is known about its industrial …
Number of citations: 267 onlinelibrary.wiley.com

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